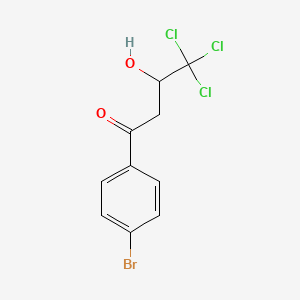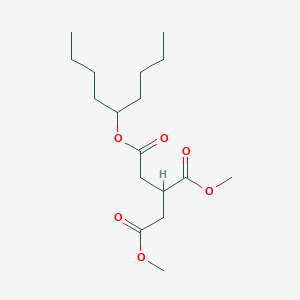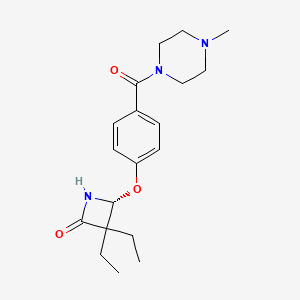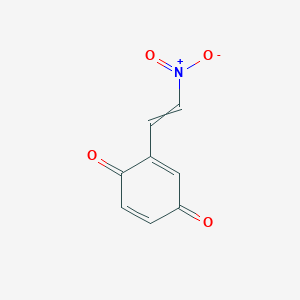
1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one is an organic compound characterized by the presence of a bromophenyl group and a trichloromethyl group attached to a hydroxybutanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one typically involves the reaction of 4-bromobenzaldehyde with trichloroacetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 1-(4-Bromophenyl)-4,4,4-trichloro-3-oxobutan-1-one.
Reduction: Formation of 1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with biological receptors, while the trichloromethyl group can enhance the compound’s reactivity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the trichloromethyl and hydroxybutanone moieties.
1-(4-Bromophenyl)-2-chloroethanone: Similar structure but with a chloroethanone group instead of trichloro-3-hydroxybutanone.
4-Bromoacetophenone: Contains a bromophenyl group attached to an acetophenone moiety.
Uniqueness: 1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one is unique due to the presence of both a bromophenyl group and a trichloromethyl group attached to a hydroxybutanone backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
339311-81-8 |
|---|---|
Fórmula molecular |
C10H8BrCl3O2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one |
InChI |
InChI=1S/C10H8BrCl3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4,9,16H,5H2 |
Clave InChI |
ACTXJPUTDGCSGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CC(C(Cl)(Cl)Cl)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)



![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)


![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)




